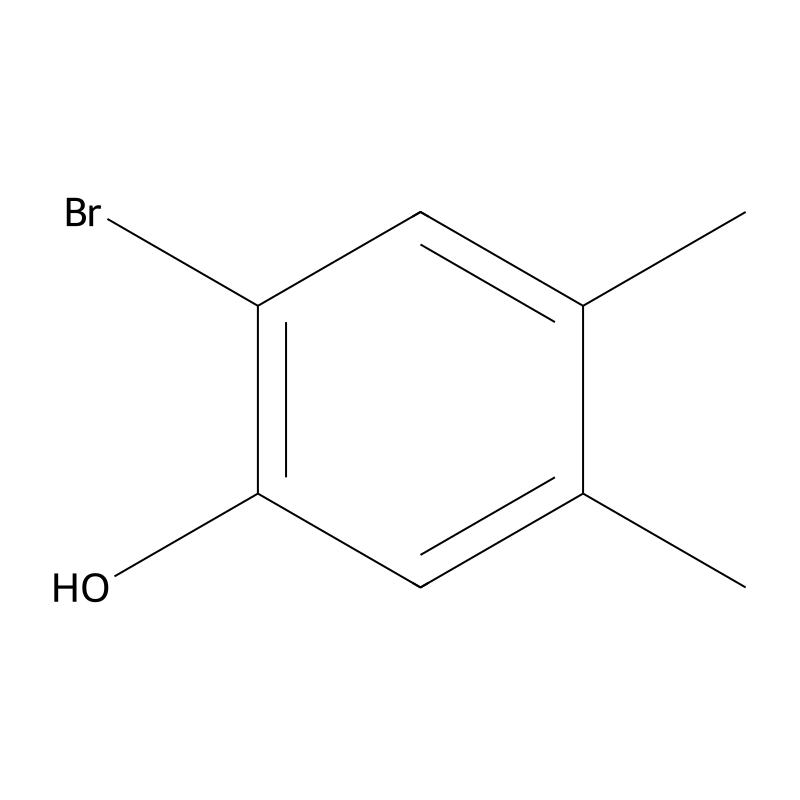

2-Bromo-4,5-dimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

2-Bromo-4,5-dimethylphenol is a brominated organic compound with the chemical formula C₈H₉BrO. While its natural occurrence is not well documented, it can be synthesized in the lab through various methods, including the reaction of p-cresol with bromine in the presence of a Lewis acid catalyst []. Research has explored its chemical properties, including its reactivity in various organic reactions. For instance, a study investigated its reaction with paraformaldehyde through a radical mechanism, resulting in the formation of 2,4,5-trimethoxyphenyl formylation []. This product can serve as a valuable carbon source for the synthesis of benzofurans, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

Potential Applications:

Research suggests that 2-Bromo-4,5-dimethylphenol holds potential for various applications in the field of organic chemistry. Its unique combination of functional groups, including a phenolic hydroxyl and a bromine atom, makes it a versatile building block for the synthesis of complex organic molecules. Studies have explored its use in:

- Formation of boron trifluoride etherate: This research investigated the reaction of 2-bromo-4,5-dimethylphenol with boron trifluoride to form boron trifluoride etherate, a Lewis acid commonly used as a catalyst in organic reactions [].

- Synthesis of biomolecules: While the specific details are limited, some research has explored the potential of 2-Bromo-4,5-dimethylphenol in the synthesis of biomolecules, suggesting its possible role in the development of new drugs or other biologically active compounds [].

2-Bromo-4,5-dimethylphenol is an organic compound with the molecular formula and a molecular weight of 201.06 g/mol. It is characterized by the presence of a bromine atom at the second position and two methyl groups at the fourth and fifth positions of the phenolic ring. This compound is also known by its CAS number 22802-39-7 and is classified as a brominated phenol, which indicates its potential reactivity and applications in various chemical processes .

Currently, there is no scientific literature available on the specific mechanism of action of BrDMP in any biological system.

- Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in reactions such as Friedel-Crafts acylation or alkylation.

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group, allowing for nucleophilic attack on the aromatic ring.

- Oxidation: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives .

The synthesis of 2-Bromo-4,5-dimethylphenol typically involves:

- Bromination of 2,4,5-Trimethylphenol: The starting material undergoes bromination using bromine or a brominating agent under controlled conditions to selectively introduce the bromine atom at the desired position.

- Reflux Conditions: The reaction is often conducted under reflux in a suitable solvent to ensure complete reaction and to manage temperature control .

2-Bromo-4,5-dimethylphenol has various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agriculture: The compound may be utilized in the formulation of agrochemicals due to its potential antimicrobial properties.

- Chemical Research: It is used in organic synthesis for developing more complex molecules and studying reaction mechanisms .

Interaction studies involving 2-Bromo-4,5-dimethylphenol focus primarily on its role as an enzyme inhibitor. Its interaction with cytochrome P450 enzymes highlights its potential impact on drug metabolism. Such studies are crucial for understanding how this compound may affect the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP1A2 .

Several compounds share structural similarities with 2-Bromo-4,5-dimethylphenol. Here are some notable examples:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| 2-Bromo-4,6-dimethylphenol | 15191-36-3 | Bromine at position 2; methyl groups at 4 and 6 | 1.00 |

| 3-Bromo-4-(hydroxymethyl)phenol | 666747-04-2 | Hydroxymethyl group at position 4 | 0.90 |

| 3-Bromo-4-methylphenol | 14472-14-1 | Methyl group at position 4 | 0.95 |

| 2-Methyl-4-bromophenol | 2374-05-2 | Methyl group at position 2 | 0.90 |

These compounds exhibit variations in their functional groups and positions of substituents, influencing their reactivity and biological activities. The uniqueness of 2-Bromo-4,5-dimethylphenol lies in its specific substitution pattern and potential applications in both pharmaceutical and agricultural contexts .

Chemical Formula and Molecular Weight

2-Bromo-4,5-dimethylphenol is an aromatic halogenated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 grams per mole [1] [2] [3]. The compound consists of a benzene ring substituted with a bromine atom at the ortho position (carbon 2), two methyl groups at the 4 and 5 positions, and a hydroxyl group defining its phenolic character [1] [4]. This specific substitution pattern places the compound among the dimethylbromophenol isomers, with the Chemical Abstracts Service registry number 22802-39-7 [1] [2] [3].

The molecular composition includes eight carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom, resulting in a relatively compact aromatic structure [1] [2]. The presence of the bromine substituent significantly influences the compound's physicochemical properties compared to the unsubstituted dimethylphenol derivatives [3] [5].

Structural Representation Systems

The structural representation of 2-Bromo-4,5-dimethylphenol can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=CC(=C(C=C1C)Br)O, which encodes the connectivity and substitution pattern of the molecule [6] [7]. The International Chemical Identifier string is InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3, providing a standardized representation for database searches and computational applications [6] [7].

The International Chemical Identifier Key, GJLPLXXEHFEMBL-UHFFFAOYSA-N, serves as a unique identifier for the compound in chemical databases [6] [7]. These standardized representations facilitate unambiguous identification and enable computational analysis across different software platforms and databases [8].

Alternative naming conventions include 6-Bromo-3,4-xylenol and Phenol, 2-bromo-4,5-dimethyl-, reflecting the systematic nomenclature approaches used in chemical literature [1] [2] [3]. The compound is also referenced in various databases with identifiers including PubChem Compound Identifier 140961 and MDL Number MFCD09260834 [1] [4].

Comparative Analysis with Isomeric Bromophenols

The dimethylbromophenol family encompasses several isomeric compounds that differ in the positioning of the bromine and methyl substituents on the phenolic ring. 4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6) represents a structural isomer where the bromine atom occupies the para position relative to the hydroxyl group [9] [10]. This positional difference results in distinct physical properties, with 4-Bromo-3,5-dimethylphenol exhibiting a significantly higher melting point of 113-118°C compared to 2-Bromo-4,5-dimethylphenol's melting point of 78-82°C [1] [9].

2-Bromo-4,6-dimethylphenol (CAS: 15191-36-3) represents another isomeric variant with methyl groups at the 4 and 6 positions [11] [12]. This compound demonstrates different physical characteristics, including a predicted boiling point of 229.4±35.0°C and a density of 1.5±0.1 grams per cubic centimeter [11]. The variation in substitution patterns influences the compounds' hydrogen bonding capabilities and molecular packing arrangements [13].

The comparative analysis reveals that the position of the bromine substituent significantly affects the compounds' thermal properties and intermolecular interactions [14]. Ortho-substituted bromophenols, such as 2-Bromo-4,5-dimethylphenol, generally exhibit different acidity constants and solubility profiles compared to their meta and para isomers [14] [15]. These differences arise from the electronic effects of the bromine substituent and steric interactions with the hydroxyl group [13] [16].

Physical Properties

Melting and Boiling Point Characterization

2-Bromo-4,5-dimethylphenol exhibits well-defined thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 78.0-82.0°C, with a commonly reported value of 80°C [1] [3] [5]. This relatively moderate melting point indicates the presence of hydrogen bonding interactions between molecules while suggesting that the crystal lattice is not extensively stabilized by strong intermolecular forces [1] [17].

The boiling point of 2-Bromo-4,5-dimethylphenol has been predicted through computational methods to be 244.5±35.0°C [3] [5]. This elevated boiling point relative to the melting point demonstrates the compound's thermal stability and the energy required to overcome intermolecular forces in the liquid phase [3]. The significant temperature difference between melting and boiling points indicates a stable liquid phase over a considerable temperature range [5].

Comparative thermal analysis with related compounds reveals that the substitution pattern significantly influences these properties. The presence of the bromine atom at the ortho position and the two methyl groups creates a unique electronic and steric environment that affects the compound's volatility and thermal behavior [14] [13]. These thermal characteristics are essential for understanding the compound's behavior during synthetic procedures and purification processes [1] [3].

Density, Appearance, and Crystalline Structure

The density of 2-Bromo-4,5-dimethylphenol has been determined through predictive computational methods to be 1.471±0.06 grams per cubic centimeter [3] [5]. This density value reflects the presence of the bromine atom, which contributes significantly to the molecular mass while maintaining a relatively compact molecular structure [3]. The density is consistent with other brominated aromatic compounds and indicates efficient molecular packing in the solid state [5].

The compound typically appears as a white to light yellow powder or crystalline solid at room temperature [1] [3]. The slight coloration may result from trace impurities or minor decomposition products, as pure 2-Bromo-4,5-dimethylphenol should be colorless [1]. The crystalline nature of the compound suggests an ordered arrangement of molecules in the solid state, facilitated by intermolecular hydrogen bonding and van der Waals interactions [17].

Physical state characterization indicates that 2-Bromo-4,5-dimethylphenol exists as a solid under standard temperature and pressure conditions [1] [3]. The compound's appearance as a powder or crystal depends on the preparation method and recrystallization conditions employed during synthesis or purification [1]. Storage recommendations typically suggest maintaining the compound in a cool, dark environment below 15°C to preserve its stability and prevent degradation [1] [17].

Solubility Profile in Various Solvents

The solubility characteristics of 2-Bromo-4,5-dimethylphenol reflect its amphiphilic nature, combining hydrophilic phenolic functionality with hydrophobic aromatic and brominated regions. The compound demonstrates solubility in methanol, indicating favorable interactions between the polar solvent and the phenolic hydroxyl group [1] [3] [17]. This solubility in methanol suggests that the compound can participate in hydrogen bonding with protic solvents [1].

The presence of the bromine substituent and methyl groups contributes to the compound's lipophilic character, which may enhance solubility in less polar organic solvents [3] [5]. However, specific solubility data for other common organic solvents such as ethanol, acetone, or dichloromethane are not extensively documented in the available literature [1] [3]. The compound's moderate polarity suggests limited water solubility, which is typical for substituted phenolic compounds [18].

Solubility behavior is influenced by the compound's ability to form intermolecular hydrogen bonds with solvent molecules [19] [16]. The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating dissolution in solvents capable of similar interactions [16]. The bromine and methyl substituents affect the overall polarity and may influence the compound's partition behavior between different solvent systems [19].

Acid-Base Equilibria and pKa Values

2-Bromo-4,5-dimethylphenol exhibits acidic properties characteristic of phenolic compounds, with the hydroxyl group capable of donating a proton to form the corresponding phenoxide ion. Computational predictions estimate the pKa value to be 8.86±0.23, indicating that the compound is a weak acid with moderate acidity compared to unsubstituted phenol [3] [5]. This pKa value suggests that the compound exists predominantly in its protonated form under neutral pH conditions [3].

The electron-withdrawing effect of the bromine substituent at the ortho position influences the compound's acidity by stabilizing the conjugate base through inductive effects [14] [16]. This electronic influence makes 2-Bromo-4,5-dimethylphenol more acidic than the corresponding unsubstituted dimethylphenol [14]. The methyl groups at the 4 and 5 positions provide electron-donating effects that partially counteract the bromine's influence, resulting in an intermediate acidity level [16].

Acid-base equilibrium behavior is crucial for understanding the compound's reactivity and potential interactions in chemical and biological systems [16]. The pKa value indicates that the compound can undergo deprotonation under mildly basic conditions, which is relevant for synthetic applications and potential biological activities [3] [5]. Comparative analysis with other bromophenol isomers reveals that the substitution pattern significantly affects the acidity, with ortho-bromophenols typically exhibiting different pKa values compared to meta and para isomers [14] [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-Bromo-4,5-dimethylphenol through analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance spectroscopy recorded at 400 MHz in deuterated chloroform reveals characteristic signals that confirm the molecular structure [20]. The aromatic protons appear as singlets at δ 7.19 and δ 6.81, reflecting the symmetrical substitution pattern and the influence of the bromine and methyl substituents on the electronic environment [20].

The phenolic hydroxyl proton generates a distinctive signal at δ 5.28 as a singlet, which is typical for phenolic compounds and can exhibit variable chemical shift depending on concentration and temperature due to hydrogen bonding effects [20]. The two methyl groups produce nearly overlapping singlets at δ 2.17 and δ 2.16, each integrating for three protons and demonstrating the similar electronic environments of these substituents [20].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [20]. The aromatic carbon signals appear in the expected range for substituted benzene rings, with the carbon bearing the bromine substituent typically appearing at a characteristic downfield position [20]. The phenolic carbon and methyl carbons generate signals at positions consistent with their chemical environments and substitution patterns [21] [20].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 2-Bromo-4,5-dimethylphenol reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The hydroxyl group of the phenolic moiety produces a broad absorption band around 3400 wavenumbers, which is typical for O-H stretching vibrations [22] [23]. This band may exhibit some broadening due to intermolecular hydrogen bonding in the solid state [22].

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1600-1400 wavenumbers, providing information about the benzene ring system [22] [23]. The presence of the bromine substituent influences these vibrational modes and may result in characteristic shifts compared to unsubstituted aromatic compounds [22]. Carbon-hydrogen stretching vibrations of the methyl groups generate absorption bands in the 2900-3000 wavenumber region [23].

The carbon-bromine bond produces a characteristic absorption band in the lower frequency region around 650-500 wavenumbers, which is diagnostic for brominated aromatic compounds [22] [24]. Additional bands in the fingerprint region provide information about the specific substitution pattern and can be used to distinguish between different isomeric forms [22] [23]. The overall infrared spectrum serves as a fingerprint for compound identification and purity assessment [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Bromo-4,5-dimethylphenol exhibits characteristic fragmentation patterns that reflect the molecular structure and the stability of various ionic fragments. The molecular ion peak appears at mass-to-charge ratio 200/202, displaying the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units in approximately 1:1 ratio [24] [25]. This isotope pattern serves as definitive evidence for the presence of bromine in the molecule [24].

Common fragmentation pathways include the loss of methyl radicals from the molecular ion, generating fragment ions at mass-to-charge ratio 185/187 [24] [25]. This fragmentation is typical for methylated aromatic compounds and reflects the relatively weak carbon-methyl bond compared to the aromatic carbon-carbon bonds [24]. Additional fragmentation may involve the loss of carbon monoxide and methyl groups, producing ions at mass-to-charge ratio 157/159 [25].

The phenolic hydroxyl group may undergo characteristic rearrangements and eliminations under mass spectrometric conditions [24] [25]. The bromine substituent influences the fragmentation patterns by affecting the stability of various ionic species and may lead to the formation of brominated fragment ions [24]. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and can be used for structural elucidation and compound identification [25].

UV-Visible Spectroscopic Properties

UV-Visible spectroscopy of 2-Bromo-4,5-dimethylphenol reveals electronic transitions characteristic of substituted aromatic compounds. The primary absorption maxima are expected to occur in the range of 270-290 nanometers, corresponding to π→π* transitions within the aromatic ring system [26] [23]. These transitions are influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the bromine substituent [26].

The phenolic hydroxyl group contributes additional electronic transitions that may appear as shoulders or separate bands in the UV spectrum [26] [23]. These transitions typically occur at longer wavelengths compared to simple aromatic hydrocarbons due to the extended conjugation between the aromatic ring and the oxygen lone pairs [26]. The substitution pattern affects the energy and intensity of these transitions [23].

Solvent effects play a significant role in the UV-Visible spectroscopic properties, with polar solvents potentially causing shifts in absorption maxima due to differential solvation of ground and excited states [26] [23]. The compound's photostability and potential photodegradation pathways can be investigated through UV-Visible spectroscopy, which is relevant for storage and handling considerations [26]. Comparative studies with related phenolic compounds provide insight into the electronic effects of different substituents [23].

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area of 2-Bromo-4,5-dimethylphenol has been calculated to be 20.23 square angstroms, which is characteristic of phenolic compounds containing a single hydroxyl group [11] [27]. This relatively small polar surface area reflects the limited number of polar atoms in the molecule, specifically the oxygen atom of the phenolic hydroxyl group [27] [28]. The Topological Polar Surface Area serves as an important descriptor for predicting membrane permeability and bioavailability characteristics [27] [28].

The calculation methodology involves identifying polar fragments within the molecular structure and summing their individual contributions to the total polar surface area [27]. For 2-Bromo-4,5-dimethylphenol, the primary contribution comes from the phenolic oxygen atom and its associated hydrogen atom [27]. The bromine substituent, despite being electronegative, does not significantly contribute to the polar surface area calculation due to its limited hydrogen bonding capacity [28].

This Topological Polar Surface Area value indicates limited membrane permeability, which is typical for phenolic compounds [28]. Values below 60 square angstroms generally suggest good oral bioavailability potential, while the compound's value of 20.23 square angstroms places it well within this favorable range [28]. However, other molecular properties such as lipophilicity and molecular weight also influence overall bioavailability predictions [28].

Partition Coefficient (LogP) and Distribution

The partition coefficient, expressed as LogP, provides a measure of the compound's lipophilicity and its tendency to partition between aqueous and organic phases. Computational predictions estimate the LogP value for 2-Bromo-4,5-dimethylphenol to be approximately 3.39, indicating moderate lipophilicity [11] [29] [19]. This value reflects the balance between the hydrophilic phenolic hydroxyl group and the lipophilic aromatic ring with its bromine and methyl substituents [29] [19].

The LogP value is calculated based on the contributions of different molecular fragments and their interactions [19]. The phenolic hydroxyl group contributes a negative value to LogP due to its hydrogen bonding capability and hydrophilic nature [29] [19]. Conversely, the bromine substituent and methyl groups contribute positive values, enhancing the compound's lipophilic character [19]. The overall LogP value represents the net effect of these competing influences [29].

This moderate lipophilicity suggests that 2-Bromo-4,5-dimethylphenol would have reasonable solubility in both aqueous and organic media, depending on pH and other environmental factors [29] [19]. The LogP value is crucial for understanding the compound's behavior in biological systems, environmental fate, and extraction procedures [19]. Distribution coefficients at different pH values would provide additional insight into the compound's ionization-dependent partitioning behavior [19].

Hydrogen Bonding Characteristics

2-Bromo-4,5-dimethylphenol possesses one hydrogen bond donor site, specifically the hydroxyl group, which can participate in intermolecular hydrogen bonding interactions [13] [16]. The phenolic proton exhibits sufficient acidity to act as a hydrogen bond donor, particularly with electron-rich acceptor sites such as oxygen or nitrogen atoms in other molecules [13] [16]. This hydrogen bonding capability significantly influences the compound's physical properties, including melting point, boiling point, and solubility characteristics [16].

The molecule contains one hydrogen bond acceptor site, represented by the oxygen atom of the hydroxyl group [16]. The oxygen's lone electron pairs can accept hydrogen bonds from suitable donor molecules, contributing to intermolecular interactions in both solid and solution phases [13] [16]. These hydrogen bonding interactions are crucial for understanding the compound's behavior in various chemical and biological environments [16].

The hydrogen bonding pattern is influenced by the electronic effects of the substituents on the aromatic ring [13] [16]. The electron-withdrawing bromine substituent enhances the acidity of the phenolic proton, potentially strengthening hydrogen bond donor interactions [16]. The methyl groups provide electron-donating effects that partially counteract this influence [13]. Computational analysis of molecular electrostatic potential surfaces provides detailed information about the spatial distribution of hydrogen bonding sites [16].